molecular formula C10H16N2 B15147253 Hydrazine, (2,6-dimethylphenethyl)- CAS No. 30953-60-7

Hydrazine, (2,6-dimethylphenethyl)-

Cat. No.: B15147253
CAS No.: 30953-60-7
M. Wt: 164.25 g/mol
InChI Key: XSTYEYRVVWAVPX-UHFFFAOYSA-N
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Description

Hydrazine, (2,6-dimethylphenethyl)- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a 2,6-dimethylphenethyl group attached to the hydrazine moiety, making it a unique derivative with specific properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine derivatives typically involves the reaction of hydrazine with aldehydes or ketones. For example, the preparation of hydrazones can be achieved by combining suitable aldehydes with hydrazides in various organic solvents. Different synthetic approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is often preferred for certain derivatives, while solid-state melt reactions are more efficient for others.

Industrial Production Methods

Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing (2,6-dimethylphenethyl)-hydrazine may vary, but they generally follow the principles of organic synthesis involving hydrazine and appropriate aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, (2,6-dimethylphenethyl)- undergoes various types of chemical reactions, including:

    Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.

    Reduction: Hydrazones can be reduced to amines.

    Substitution: Hydrazines can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Wolff-Kishner reduction converts hydrazones to alkanes, producing nitrogen gas as a byproduct .

Scientific Research Applications

Hydrazine, (2,6-dimethylphenethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of hydrazine, (2,6-dimethylphenethyl)- involves its interaction with molecular targets through its hydrazine moiety. The nitrogen-nitrogen bond in hydrazines can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes or the disruption of cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazine, (2,6-dimethylphenethyl)- is unique due to the presence of the 2,6-dimethylphenethyl group, which imparts specific chemical and physical properties. This structural modification can influence the compound’s reactivity, stability, and biological activity, making it distinct from other hydrazine derivatives .

Properties

CAS No.

30953-60-7

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)ethylhydrazine

InChI

InChI=1S/C10H16N2/c1-8-4-3-5-9(2)10(8)6-7-12-11/h3-5,12H,6-7,11H2,1-2H3

InChI Key

XSTYEYRVVWAVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCNN

Origin of Product

United States

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